molecular formula C9H5FO B3056870 3-(4-Fluorophenyl)prop-2-ynal CAS No. 74929-23-0

3-(4-Fluorophenyl)prop-2-ynal

Cat. No.: B3056870
CAS No.: 74929-23-0
M. Wt: 148.13 g/mol
InChI Key: DSNQSBZDQFFZME-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)prop-2-ynal is an organic compound with the molecular formula C₉H₅FO. It features a propynyl group attached to a phenyl ring, with a fluorine atom located at the para position of the phenyl ring. This specific arrangement of atoms gives it distinct characteristics that make it valuable in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)prop-2-ynal can be achieved through various synthetic routes. One common method involves the base-catalyzed Aldol condensation of aldehydes and ketones, followed by spontaneous dehydration of the β-hydroxy ketone intermediate to form a conjugated enone . Another method involves the reaction of 4-fluorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)prop-2-ynal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 4-fluorobenzoic acid, while reduction can produce 3-(4-Fluorophenyl)propan-1-ol .

Scientific Research Applications

Based on the search results, here's what is known about the applications of 3-(4-Fluorophenyl)prop-2-ynal:

This compound is a compound with a similar structure to 3-(4-Bromophenyl)prop-2-ynal, but with a fluorine atom instead of a bromine atom. 3-(4-Bromophenyl)prop-2-ynal has diverse applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
  • Medicine: Research has explored its potential as a neuroprotective agent due to its ability to inhibit monoamine oxidase B (MAO-B) and acetylcholinesterase, enzymes linked to neurodegenerative diseases.
  • Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

While the search results do not provide specific case studies or data tables for this compound, they do offer some related information:

  • 3-(4-Fluorophenyl)propionic acid: This related compound is available from Sigma-Aldrich .
  • Spirocyclic propionamide derivative: A novel route for the synthesis of a new spirocyclic propionamide derivative involving 3-(4-fluorophenyl)-propionic acid has been developed .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)prop-2-ynal
  • 3-(4-Fluorophenyl)prop-2-yn-1-ol
  • 4-Fluorophenylacetylene

Uniqueness

3-(4-Fluorophenyl)prop-2-ynal is unique due to its specific structural features, including the propynyl group and the para-positioned fluorine atom on the phenyl ring.

Biological Activity

3-(4-Fluorophenyl)prop-2-ynal, a compound featuring a fluorinated phenyl group, has garnered interest in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and implications for drug design.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula: C10H7F
  • CAS Number: 74929-23-0

The presence of a fluorine atom in the para position of the phenyl ring enhances its lipophilicity and can influence its biological interactions.

Research indicates that this compound may act through multiple biological pathways. Its structural similarity to known pharmacophores suggests potential interactions with various molecular targets, including enzymes involved in neurotransmitter synthesis and cellular signaling pathways. Specifically, compounds with similar structures have shown to inhibit enzymes such as phenylethanolamine N-methyltransferase, which modulates catecholamine levels, potentially leading to neuroprotective effects.

Cytotoxic Effects

Recent studies have evaluated the cytotoxicity of this compound against several cancer cell lines. For instance, in experiments involving breast cancer cells (MDA-MB-231), compounds structurally related to this compound exhibited significant anti-proliferative effects. The following table summarizes the IC50 values of related compounds:

CompoundIC50 (µg/mL)Cell Line
3a4.4Luc-4T1
5a27.1Luc-4T1
5-FU188.8Luc-4T1
3a24.5MDA-MB-231
5a29.5MDA-MB-231
5-FU122.2MDA-MB-231

These results indicate that modifications at specific positions of the phenyl group can enhance cytotoxic activity, suggesting a structure-activity relationship (SAR) that warrants further exploration .

Apoptosis Induction

Further investigations into the mechanism by which these compounds induce cytotoxicity revealed that they promote apoptosis in cancer cells. The Caspase-Glo assay demonstrated increased caspase activity in treated cells compared to controls, indicating that these compounds effectively trigger apoptotic pathways .

Case Studies

Several case studies highlight the potential applications of this compound in therapeutic contexts:

  • Neuroprotective Applications : Due to its ability to modulate neurotransmitter levels, research is ongoing into its use for treating neurodegenerative diseases.
  • Cancer Treatment : As evidenced by its cytotoxic effects on breast cancer cell lines, this compound may serve as a lead in developing new anticancer agents targeting specific malignancies.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to elucidate these effects fully .

Properties

IUPAC Name

3-(4-fluorophenyl)prop-2-ynal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNQSBZDQFFZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515302
Record name 3-(4-Fluorophenyl)prop-2-ynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74929-23-0
Record name 3-(4-Fluorophenyl)prop-2-ynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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